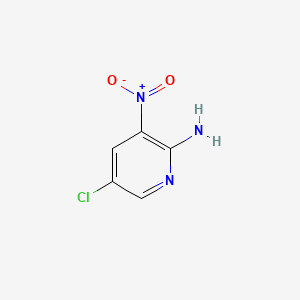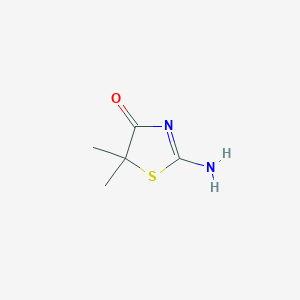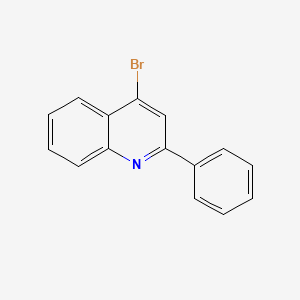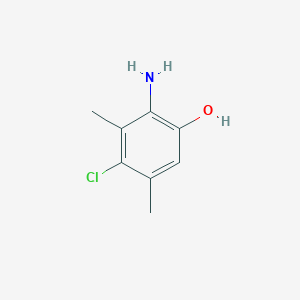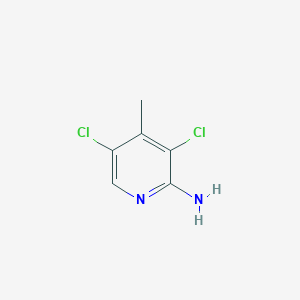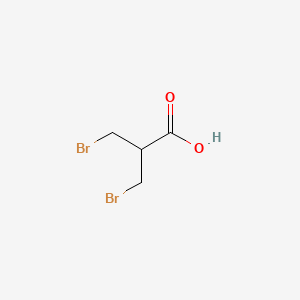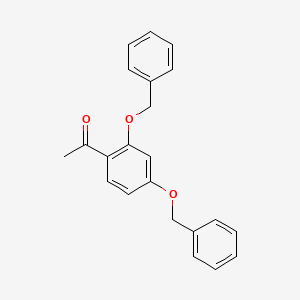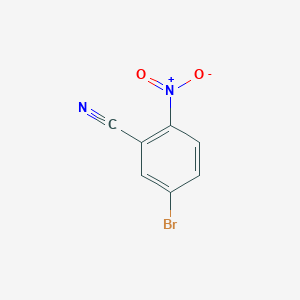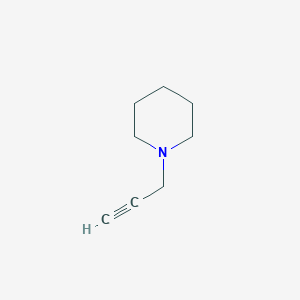
1-(丙-2-炔-1-基)哌啶
概述
描述
Synthesis Analysis
The synthesis of 1-(Prop-2-yn-1-yl)piperidine derivatives involves strategic organic synthesis techniques. For instance, Sundararajan et al. (2015) detailed the synthesis of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes from 2,6-diarylpiperidin-4-one oximes using propargyl bromide. The structural elucidation was achieved through IR, NMR, mass spectral techniques, and DFT calculations, with X-ray diffraction analysis confirming the molecular structure of synthesized compounds (Sundararajan et al., 2015). Similarly, Lebold et al. (2009) presented a method for synthesizing highly functionalized piperidines from propargyl amines and cyclopropanes, showcasing the versatility of 1-(Prop-2-yn-1-yl)piperidine in synthetic organic chemistry (Lebold, Leduc, & Kerr, 2009).
科学研究应用
合成和表征
1-(丙-2-炔-1-基)哌啶已用于各种衍生物的合成和表征,其中包括 2,6-二芳基-1-(丙-2-炔-1-基)哌啶-4-酮肟。这些化合物已经合成,并使用红外、核磁共振、质谱和理论计算等技术进行结构解析。晶体结构和构象分析也是这项研究的一部分,有助于了解它们的分子结构和性质 (孙达拉拉詹等人,2015)。
抗菌活性
涉及 1-(丙-2-炔-1-基)哌啶衍生物的一个重要研究领域是它们的抗菌活性。使用这种化学物质合成的化合物已被评估其对细菌和真菌菌株的功效,在抑制这些病原体的生长方面显示出有希望的结果。这表明在开发新的抗菌剂中具有潜在应用 (阿肖克等人,2014)。
化学合成方法
该化合物已参与了专注于新型合成方法的研究,例如超声波和微波辅助合成。这种方法导致了各种衍生物的有效制备,展示了 1-(丙-2-炔-1-基)哌啶在化学合成中的多功能性及其在开发新的合成方法中的重要性 (阿肖克等人,2014)。
化学改性以获得生物活性
研究还集中在修饰 1-(丙-2-炔-1-基)哌啶衍生物以评估它们的生物活性,例如细胞毒性和酶抑制。这表明其在药物发现和药物研究中的潜在用途,特别是在探索新的治疗剂方面 (乌努尔等人,2016)。
缓蚀
1-(丙-2-炔-1-基)哌啶的衍生物已被研究其在缓蚀中的作用,特别是在铁的情况下。这项研究涉及量子化学计算和分子动力学模拟,突出了该化合物在工业应用中的潜力,尤其是在防腐方面 (卡亚等人,2016)。
作用机制
Target of Action
The specific primary targets of 1-(Prop-2-yn-1-yl)piperidine are currently unknown . Research suggests that some alkynylpiperidines, a group to which this compound belongs, can act as irreversible inhibitors of oxidases.
Mode of Action
Biochemical Pathways
It is known that the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive species can play an important role in various biochemical reactions.
Result of Action
The generation of reactive oxygen species, as mentioned earlier, can lead to various cellular responses, including oxidative stress and potential cell damage .
安全和危害
生化分析
Biochemical Properties
1-(Prop-2-yn-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, some alkynylpiperidines, including 1-(Prop-2-yn-1-yl)piperidine, can act as irreversible inhibitors of oxidases by binding to their active sites. This interaction can lead to the inhibition of enzyme activity, affecting various metabolic pathways.
Cellular Effects
The effects of 1-(Prop-2-yn-1-yl)piperidine on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis and cell cycle arrest in S-phase . These effects are crucial in understanding the compound’s potential therapeutic applications, particularly in cancer research.
Molecular Mechanism
At the molecular level, 1-(Prop-2-yn-1-yl)piperidine exerts its effects through various mechanisms. The compound’s key feature is the combination of the piperidine ring and the terminal alkyne group, which introduces potential reactivity. This reactivity allows the compound to bind to active sites of enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Prop-2-yn-1-yl)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Long-term exposure to 1-(Prop-2-yn-1-yl)piperidine may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(Prop-2-yn-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperine, a related compound, has been shown to have dose-dependent effects on various physiological systems . Understanding the dosage effects of 1-(Prop-2-yn-1-yl)piperidine is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(Prop-2-yn-1-yl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit oxidases suggests its involvement in oxidative metabolism. Additionally, piperidine derivatives have been shown to affect the bioavailability of other drugs by interacting with drug-metabolizing enzymes .
Transport and Distribution
The transport and distribution of 1-(Prop-2-yn-1-yl)piperidine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
1-(Prop-2-yn-1-yl)piperidine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-(Prop-2-yn-1-yl)piperidine can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-prop-2-ynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQLFOKTMSBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319899 | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5799-75-7 | |
| Record name | 5799-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


